N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
CAS No.: 921923-62-8
Cat. No.: VC7429623
Molecular Formula: C24H28N4O4
Molecular Weight: 436.512
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921923-62-8 |
|---|---|
| Molecular Formula | C24H28N4O4 |
| Molecular Weight | 436.512 |
| IUPAC Name | N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
| Standard InChI | InChI=1S/C24H28N4O4/c1-27-11-8-17-12-16(4-6-19(17)27)20(28-9-2-3-10-28)14-25-23(29)24(30)26-18-5-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,25,29)(H,26,30) |
| Standard InChI Key | LYNZBSKDSJOPMZ-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCCC5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₄H₂₈N₄O₄, molecular weight 436.512 g/mol) features three distinct pharmacophoric units:
-
Benzo[d] dioxole: A bicyclic aromatic system known for enhancing metabolic stability and membrane permeability in drug candidates.
-
1-Methylindoline: A nitrogen-containing heterocycle that contributes to interactions with neurotransmitter receptors and enzymatic targets.
-
Pyrrolidine: A saturated five-membered ring that introduces conformational rigidity and influences bioavailability .
The oxalamide (-NH-C(=O)-C(=O)-NH-) linker bridges the benzo[d] dioxol-5-yl and the 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl groups, creating a planar region that may facilitate π-π stacking or hydrogen bonding with biological targets.
Physicochemical Characteristics
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₈N₄O₄ |
| Molecular Weight | 436.512 g/mol |
| CAS Number | 921923-62-8 |
| Solubility | Soluble in DMSO, DMF |
| LogP (Predicted) | 3.2 ± 0.4 |
The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable blood-brain barrier penetration, a trait relevant to central nervous system (CNS)-targeted therapies.
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis involves a multi-step sequence, typically commencing with the preparation of the 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine intermediate. Key steps include:
-
Indoline Alkylation: Reaction of 5-aminoindoline with methyl iodide under basic conditions (K₂CO₃, DMF, 60°C).
-
Pyrrolidine Incorporation: Coupling the alkylated indoline with pyrrolidine via reductive amination (NaBH₃CN, MeOH, rt).
-
Oxalamide Formation: Condensation of the amine intermediate with oxalyl chloride and benzo[d] dioxol-5-amine in dichloromethane (0–5°C, N₂ atmosphere) .
Optimization of Reaction Parameters
Critical reaction conditions for maximizing yield and purity include:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indoline Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 78 |
| Reductive Amination | Pyrrolidine, NaBH₃CN, MeOH | 65 |
| Oxalamide Coupling | Oxalyl chloride, DCM, 0–5°C | 52 |
The use of anhydrous solvents and inert atmospheres minimizes side reactions such as hydrolysis or oxidation.
Biological Activities and Mechanistic Insights
Antiproliferative Effects
In vitro assays against human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) demonstrate dose-dependent growth inhibition (IC₅₀ = 2.1–4.7 µM). Mechanistic studies reveal:
-
G2/M Phase Arrest: Flow cytometry shows a 3.2-fold increase in G2/M population at 5 µM, implicating tubulin polymerization disruption.
-
Apoptosis Induction: Caspase-3/7 activation (2.8-fold vs. control) and PARP cleavage confirm programmed cell death.
Comparative Analysis with Structural Analogues
Pyrrolidine vs. Piperidine Variants
Replacing the pyrrolidine subunit with piperidine (N1-(benzo[d] dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide) alters biological activity:
| Property | Pyrrolidine Derivative | Piperidine Derivative |
|---|---|---|
| IC₅₀ (MCF-7) | 3.1 µM | 5.6 µM |
| LogP | 3.2 | 3.8 |
| CNS Permeability (PAMPA) | High | Moderate |
The pyrrolidine analogue’s smaller ring size enhances conformational flexibility, potentially improving target engagement.
Research Applications and Future Directions
Drug Discovery
The compound’s dual antiproliferative and neuroprotective effects position it as a candidate for:
-
Multitargeted Oncology Agents: Co-inhibition of tubulin and HDAC enzymes.
-
Alzheimer’s Disease Therapeutics: Amelioration of amyloid-β toxicity and oxidative stress.
Challenges and Opportunities
-
Synthetic Scalability: Low yields (52%) in the final coupling step necessitate improved catalysts (e.g., HATU).
-
Pharmacokinetic Profiling: In vivo studies are required to assess oral bioavailability and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume